molecular formula C58H73N9O12 B10855214 Tyrosinase-related Protein 2 (TRP-2) (181-188)

Tyrosinase-related Protein 2 (TRP-2) (181-188)

Número de catálogo: B10855214
Peso molecular: 1088.3 g/mol
Clave InChI: HRXKEXXZGCWJFY-IAWGGNPOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Context of TRP-2 Discovery in Melanogenic Pathways

Tyrosinase-Related Protein 2 (TRP-2), initially termed dopachrome tautomerase (DCT), was first identified in 1992 through studies linking its enzymatic activity to the slaty locus in mice. This discovery resolved a long-standing question in melanogenesis: the biochemical basis for the conversion of L-DOPAchrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA). Prior to this, melanin synthesis was thought to rely solely on tyrosinase (TYR), but TRP-2’s characterization revealed a critical regulatory step influencing melanin polymer composition. The gene encoding TRP-2 was cloned concurrently with the realization that its mutation caused reduced enzymatic activity, leading to altered coat pigmentation in mice. This breakthrough established TRP-2 as the third essential enzyme in the tyrosinase protein family, alongside TYR and Tyrosinase-Related Protein 1 (TRP-1).

Biochemical Classification of TRP-2 Within the Tyrosinase Protein Family

TRP-2 belongs to the type 3 copper protein superfamily but distinctively utilizes zinc ions in its catalytic site rather than copper. Structurally, it shares 40%–50% amino acid homology with TYR and TRP-1, featuring conserved epidermal growth factor (EGF)-like domains and transmembrane regions characteristic of melanosomal enzymes. Unlike TYR, which catalyzes the hydroxylation of tyrosine and oxidation of DOPA, TRP-2 specifically isomerizes L-DOPAchrome to DHICA via a non-decarboxylative tautomerization mechanism. The enzymatic activity of TRP-2 is metal-dependent, with two zinc ions coordinating substrate binding and stabilization of reaction intermediates.

Table 1: Comparative Features of Tyrosinase Protein Family Members

Feature Tyrosinase (TYR) TRP-1 TRP-2 (DCT)
Catalytic Metal Copper Copper Zinc
Primary Function Tyrosine hydroxylation DHICA oxidase DOPAchrome tautomerase
Key Reaction L-Tyrosine → DOPAquinone DHICA → Indole-quinone L-DOPAchrome → DHICA
Structural Homology 100% (Reference) 50% (vs. TYR) 40% (vs. TYR)
Genetic Locus (Human) TYR (11q14.3) TYRP1 (9p23) TYRP2 (13q32)

Data synthesized from .

Rationale for Studying the TRP-2 (181-188) Peptide Fragment

The TRP-2 (181-188) peptide fragment corresponds to residues 181–188 within the protein’s EGF-like domain, a region implicated in substrate binding and protein-protein interactions. Investigations into this fragment arise from three key considerations:

  • Antigenic Potential : TRP-2 is overexpressed in melanoma and glioblastoma, making its peptide fragments candidates for immunotherapy. The 181-188 sequence may contain epitopes recognizable by cytotoxic T lymphocytes (CTLs), as suggested by studies using TRP-2-derived vaccines.
  • Functional Motifs : Residues 181–188 are proximal to the zinc-binding histidine clusters (His-189, His-201, and His-205) critical for catalytic activity. Structural analyses indicate that this region modulates substrate access to the active site.
  • Post-Translational Modifications : Glycosylation sites near this fragment influence TRP-2’s stability and immunogenicity. For instance, N-linked glycosylation at Asn-173 enhances epitope presentation in vaccine platforms.

Table 2: Enzymatic and Structural Roles of TRP-2 Domains

Domain Residues Function Relevance to 181-188 Fragment
Signal Peptide 1–24 Intracellular trafficking N/A
Catalytic Core 25–180 Zinc-binding, substrate isomerization Adjacent region
EGF-like Domain 181–240 Substrate binding, structural stability Contains 181-188 fragment
Transmembrane Region 441–463 Melanosomal membrane anchoring Distal to fragment

Adapted from .

The TRP-2 (181-188) fragment thus serves as a focal point for understanding structure-function relationships and developing targeted therapies. Its study bridges biochemical characterization (e.g., metal ion coordination) and translational applications (e.g., antigen design), underscoring its dual significance in basic and applied research.

Propiedades

Fórmula molecular

C58H73N9O12

Peso molecular

1088.3 g/mol

Nombre IUPAC

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C58H73N9O12/c1-32(2)25-47(58(78)79)66-53(73)45(29-38-31-60-41-20-14-13-19-40(38)41)65-57(77)50(34(5)6)67-55(75)44(27-36-17-11-8-12-18-36)62-51(71)42(26-35-15-9-7-10-16-35)61-54(74)46(30-48(69)70)63-52(72)43(64-56(76)49(59)33(3)4)28-37-21-23-39(68)24-22-37/h7-24,31-34,42-47,49-50,60,68H,25-30,59H2,1-6H3,(H,61,74)(H,62,71)(H,63,72)(H,64,76)(H,65,77)(H,66,73)(H,67,75)(H,69,70)(H,78,79)/t42-,43-,44-,45-,46-,47-,49-,50-/m0/s1

Clave InChI

HRXKEXXZGCWJFY-IAWGGNPOSA-N

SMILES isomérico

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)N

SMILES canónico

CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)N

Origen del producto

United States

Métodos De Preparación

Key Steps:

  • Resin Loading : The C-terminal amino acid (leucine) is anchored to a resin (e.g., Wang resin) via its carboxyl group.

  • Fmoc Deprotection : The Fmoc group is removed using 20% piperidine in dimethylformamide (DMF), exposing the amino group for coupling.

  • Amino Acid Coupling : Activated amino acids (pre-activated with HBTU/HATU and DIEA) are added sequentially. Coupling efficiency is monitored via Kaiser tests.

  • Final Cleavage : The peptide-resin is treated with trifluoroacetic acid (TFA) containing scavengers (e.g., water, triisopropylsilane) to remove side-chain protectors and release the peptide.

Synthesis Optimization for TRP-2 (181-188)

The hydrophobic sequence of TRP-2 (181-188) poses challenges, including aggregation and incomplete couplings. Strategies to mitigate these issues include:

  • In Situ Neutralization : Direct neutralization of the TFA salt with DIEA during coupling minimizes aggregation.

  • Double Couplings : Repeating couplings for sterically hindered residues (e.g., phenylalanine at position 5).

  • Temperature Control : Maintaining reactions at 25°C to enhance solubility.

Table 1: Synthetic Parameters for TRP-2 (181-188)

ParameterSpecificationSource
ResinWang resin (0.5 mmol/g loading)
Coupling ReagentHBTU/DIEA in DMF
Deprotection Reagent20% piperidine in DMF
Cleavage CocktailTFA:H2O:triisopropylsilane (95:2.5:2.5)
Final Purity (HPLC)≥95%

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude TRP-2 (181-188) is purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% TFA). The elution profile typically shows a major peak at ~12.5 minutes, corresponding to the target peptide.

Table 2: HPLC Purification Conditions

ParameterValueSource
ColumnC18, 5 µm, 250 × 4.6 mm
Gradient10–60% acetonitrile over 30 minutes
Flow Rate1 mL/min
DetectionUV at 214 nm

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight of TRP-2 (181-188) as 1088.3 Da (theoretical: 1088.25 Da). Discrepancies >0.1% necessitate re-purification.

Formulation and Stability

ConditionRecommendationSource
Short-Term Storage-20°C in lyophilized form
Long-Term Storage-80°C (stable for ≥6 months)
Reconstitution SolventSterile DMSO or PBS (pH 7.4)

Research Applications and Findings

Immunogenicity Studies

TRP-2 (181-188) loaded onto dendritic cells induces robust CTL responses in murine models, achieving 60–80% tumor regression in B16 melanoma. Mutagenesis studies (e.g., F5D substitution) abolished CTL recognition, validating the epitope’s specificity.

Clinical Relevance

Despite its efficacy in mice, human trials using TRP-2 (181-188) face challenges due to HLA restriction. Hybrid peptides incorporating humanized MHC anchors are under investigation .

Análisis De Reacciones Químicas

Site-Directed Mutagenesis of TRP-2 (181-188)

Key modifications to the TRP-2 (181-188) epitope were performed using Stratagene’s Chameleon Double-Stranded Site-Directed Mutagenesis Kit to investigate epitope specificity and MHC binding. Two primary mutations were engineered:

Mutation PositionPrimer Sequence (5’→3’)Amino Acid ChangeImpact on CTL Recognition
Position 5 (F→D)GCAGCGTGTATGACTTTGATGTGTGGCTCCPhe → Asp (F5D)Reduced IFN-γ release by CTLs
Positions 5 & 8 (F5D/L8Y)GCGTGTATGACTTTGATGTGTGGCGCCATTATTATTCPhe → Asp (F5D), Leu → Tyr (L8Y)Complete loss of T-cell reactivity

Mutant clones were validated via EcoRI/ScaI restriction digestion and sequencing. These substitutions disrupted H2-Kb binding, confirming the critical role of phenylalanine (F5) and leucine (L8) in epitope recognition.

Conjugation with CpG-DNA for Vaccine Development

TRP-2 (181-188) was chemically modified to develop peptide vaccines by N-terminal cysteine substitution (e.g., replacing serine at position 180 with cysteine) to enable covalent linkage to CpG oligodeoxynucleotides.

Conjugate DesignPeptide LengthKey ModificationCTL Activity (IFN-γ Release)
CpG30-C-TRP2 180-18810-merCys added at N-terminusLow (<50 pg/mL)
CpG30-C-TRP2 181-1889-merCys replaces Ser180 (C-TRP2 181-188)High (>200 pg/mL)

The shorter 9-mer conjugate exhibited optimal H2-Kb binding and induced robust CTL responses, demonstrating that peptide length and terminal chemistry critically influence immunogenicity.

Solubility and Stability in Formulation

TRP-2 (181-188) shows limited aqueous solubility but is stable in DMSO (≥12.5 mg/mL) and retains activity when stored at -20°C. Formulation studies for in vivo delivery include:

Solvent SystemCompositionStability
DMSO/PEG300/Tween 805% DMSO, 40% PEG300, 5% Tween 80Stable for 1 month at -20°C
Corn Oil/DMSO10% DMSO in corn oilSuitable for subcutaneous delivery

Comparative Analysis of TRP-2 Epitope Variants

Studies comparing TRP-2 (181-188) with splice variants (e.g., TRP-2-6b) revealed no additional reactive epitopes within the 181-188 sequence, underscoring its uniqueness .

Key Findings

  • Positional Sensitivity : F5 and L8 are indispensable for MHC binding and CTL activation .

  • Conjugation Chemistry : Cysteine substitution at the N-terminus enables stable, immunogenic CpG-peptide conjugates .

  • Formulation Stability : DMSO-based solutions maintain peptide integrity for in vivo applications .

These insights highlight TRP-2 (181-188)’s role as a model for rational epitope engineering in cancer immunotherapy.

Aplicaciones Científicas De Investigación

Tyrosinase-related Protein 2 (181-188) has several applications in scientific research:

Mecanismo De Acción

La Proteína relacionada con la tirosinasa 2 (181-188) ejerce sus efectos uniéndose a las moléculas de la clase I del MHC, presentando el péptido a los linfocitos T citotóxicos. Esta interacción desencadena una respuesta inmune, que conduce a la destrucción de las células de melanoma. Las dianas moleculares del péptido incluyen el motivo de unión de la clase I del MHC H2-Kb, y participa en vías relacionadas con el reconocimiento inmune y el rechazo tumoral .

Compuestos similares:

    Proteína relacionada con la tirosinasa 1 (TRP-1): Otro antígeno de diferenciación de melanocitos involucrado en la melanogénesis.

    Antígeno de melanoma reconocido por las células T (MART-1): Un antígeno asociado al melanoma ampliamente reconocido.

    gp100: Un antígeno asociado al melanoma reconocido por las células T reactivas al tumor.

Singularidad: La Proteína relacionada con la tirosinasa 2 (181-188) es única debido a su reconocimiento específico por los linfocitos T citotóxicos anti-B16 y su papel en la inmunoterapia del melanoma. A diferencia de otros compuestos similares, tiene una secuencia y un motivo de unión distintos que lo convierten en una diana valiosa para las intervenciones terapéuticas .

Comparación Con Compuestos Similares

Enzymatic Roles in Melanogenesis

TRP-2 (181–188) is part of a triad of melanogenic enzymes, including tyrosinase (TYR) and TRP-1, which collectively regulate melanin synthesis. Below is a comparative analysis:

Protein/Peptide Catalytic Role Regulatory Mechanism Impact on Melanin Type
TRP-2 (Full Protein) Converts dopachrome to DHICA (DOPAchrome tautomerase activity) Regulated by MITF via α-MSH/MC1R/cAMP pathway; suppressed by UVB Promotes eumelanin synthesis
TRP-2 (181–188) Non-enzymatic; serves as an immunogenic epitope for CTLs Not enzymatically active; used in melanoma vaccine research N/A
TRP-1 Oxidizes DHICA to indole-5,6-quinone-2-carboxylic acid Co-regulated with TRP-2 and TYR via MITF; expression reduced by RA Stabilizes eumelanin structure
Tyrosinase (TYR) Catalyzes tyrosine → DOPA → DOPAquinone (rate-limiting step) Directly inhibited by kojic acid, arbutin; upregulated by α-MSH/cAMP Essential for both eumelanin and pheomelanin

Key Findings :

  • TRP-2 (full protein) and TRP-1 are downstream enzymes dependent on tyrosinase activity, but TRP-2 (181–188) lacks enzymatic function .
  • UVB irradiation paradoxically downregulates TRP-2 while upregulating TYR and TRP-1 in normal human melanocytes, a process reversed by retinoic acid (RA) .

Regulatory Pathways and Molecular Interactions

MITF (Microphthalmia-associated Transcription Factor) is the master regulator of melanogenic enzymes. TRP-2, TRP-1, and TYR share MITF-binding promoter elements (M-box and E-box) but exhibit differential sensitivity to signaling pathways:

  • TRP-2 : Suppressed by Wnt/β-catenin and p38 MAPK inhibition, but enhanced by cAMP/PKA activation .
  • TYR : Strongly induced by α-MSH/cAMP and ERK/Akt pathways .
  • TRP-1 : Co-expressed with TYR but shows delayed response to UVB stimulation .

Comparative Effects of Inhibitors and Activators

Several compounds modulate TRP-2 expression or activity alongside related melanogenic proteins:

Compound Target Effect on TRP-2 Effect on TYR/TRP-1 Reference
4-Ethylresorcinol TRP-2 mRNA/protein Downregulates Inhibits TYR activity
Quercetin derivative (CC7) MITF/TRP-2 Upregulates TRP-2 protein Enhances TYR and TRP-1 expression
Ganodermanondiol TYR activity Indirect suppression via MITF downregulation Inhibits TYR and TRP-1
Docosatrienoic Acid (DTA) MITF/TRP-2 Suppresses TRP-2 transcription Reduces TYR and TRP-1

Key Insights :

  • 4-Ethylresorcinol uniquely targets TRP-2 mRNA/protein, unlike broad-spectrum tyrosinase inhibitors like arbutin .

Actividad Biológica

Tyrosinase-related Protein 2 (TRP-2) is a significant component in the melanogenic pathway, playing a crucial role in melanin production and immune response against melanoma. The peptide TRP-2 (181-188) has garnered attention for its biological activity, particularly in immunotherapy applications targeting melanoma. This article delves into the biological activity of TRP-2 (181-188), supported by research findings, case studies, and data tables.

Overview of TRP-2

TRP-2 is a melanogenic enzyme that contributes to the synthesis of melanin by catalyzing the conversion of DOPAchrome to DHICA. It is encoded by the slaty locus in mice and has been shown to possess DOPAchrome tautomerase activity, which is essential for melanin biosynthesis . The peptide sequence corresponding to residues 181-188 is recognized as a critical epitope for cytotoxic T lymphocytes (CTLs) specific to melanoma, making it a target for immunotherapeutic strategies .

Biological Activity

Immunological Role:
The TRP-2 (181-188) peptide has been identified as an epitope that can stimulate an immune response against B16 melanoma cells. Studies indicate that this peptide can bind to MHC class I molecules, facilitating the presentation of tumor antigens to CTLs. The immunization with TRP-2 (181-188) has shown promising results in inducing specific CTL activity, which is vital for effective tumor rejection .

Mechanism of Action:

  • Cytotoxic T Lymphocyte Activation:
    • Immunization with TRP-2 (181-188)-pulsed dendritic cells resulted in significant activation of CTLs against B16 melanoma cells.
    • A study demonstrated that a single injection of TRP-2 (181-188)-pulsed dendritic cells induced robust CTL activity, highlighting its potential as a therapeutic vaccine .
  • Tumor Regression:
    • Passive transfer of TRP-2 (181–200)-specific T cells into mice led to a reduction in B16 lung metastases, indicating that TRP-2 can effectively mediate tumor regression through immune mechanisms .
  • Vaccine Development:
    • Recent innovations have focused on optimizing peptide-based vaccines using TRP-2 (181-188). Modifications such as shortening the peptide length have enhanced immune responses, demonstrating the importance of peptide design in vaccine efficacy .

Case Studies

Case Study 1: Peptide Vaccination in Mice
In a controlled study, mice were immunized with dendritic cells pulsed with TRP-2 (181–188). Results showed that approximately 40% of vaccinated mice rejected subsequent challenges with B16 melanoma cells. The latency and survival time were significantly prolonged compared to controls, underscoring the potential of TRP-2 as a vaccine component .

Case Study 2: Peptide Modification for Enhanced Immunogenicity
A study explored the effects of modifying the TRP-2 (180–188) peptide by replacing an N-terminal serine residue with cysteine. This modification improved binding affinity to MHC class I molecules and enhanced CTL activation upon immunization with a CpG adjuvant, demonstrating the impact of structural changes on immunological outcomes .

Table 1: Summary of Key Findings on TRP-2 (181-188)

StudyMethodologyKey Findings
In vivo experimentsInduction of CTL activity against B16 melanoma; significant tumor regression observed.
Vaccine trials40% rejection rate of melanoma cells; prolonged survival times in vaccinated mice.
Peptide modificationEnhanced immune response with modified peptides; improved binding to MHC class I.

Table 2: Immunological Responses Induced by TRP-2 Vaccination

Vaccine TypeImmune ResponseEfficacy
TRP-2 (181–188)-pulsed DCsStrong CTL activationHigh
TRP-2 DNA vaccineModerate responseLow
Modified TRP-2 peptidesEnhanced CTL responseHigh

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.